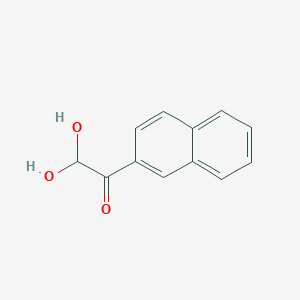

2,2-Dihydroxy-1-(naphthalen-2-yl)ethanone

Description

Properties

IUPAC Name |

2,2-dihydroxy-1-naphthalen-2-ylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,12,14-15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMIQMLLUSAXQKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)C(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16208-21-2 | |

| Record name | 2,2-Dihydroxy-1-(2-naphthalenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16208-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for 2,2 Dihydroxy 1 Naphthalen 2 Yl Ethanone and Its Precursors

Retrosynthetic Analysis of 2,2-Dihydroxy-1-(naphthalen-2-yl)ethanone

A retrosynthetic analysis of this compound reveals several potential synthetic routes by disconnecting the molecule at key bonds. The most logical disconnections involve the carbon-carbon and carbon-oxygen bonds of the ethanone (B97240) backbone.

One primary disconnection can be made at the C-C bond between the naphthalene (B1677914) ring and the carbonyl carbon. This leads to a 2-naphthoyl synthon and a dihydroxyacetyl synthon. The 2-naphthoyl synthon can be derived from precursors such as 2-naphthoic acid or its derivatives, suggesting a synthetic strategy involving the acylation of a suitable two-carbon nucleophile.

Alternatively, a functional group interconversion (FGI) approach can be envisioned. The dihydroxy functionality can be considered the hydrated form of a glyoxal (B1671930). This points to 2-naphthylglyoxal as a direct precursor. Further retrosynthetic analysis of the glyoxal would involve the oxidation of a more reduced precursor, such as 2-acetylnaphthalene or 2-hydroxy-1-(naphthalen-2-yl)ethanone. Another FGI path could involve the dihydroxylation of a corresponding alkyne or alkene.

A third approach involves disconnecting the molecule to reveal precursors for an acyloin-type condensation. This would lead back to a derivative of 2-naphthoic acid, which could undergo reductive coupling to form an α-hydroxy ketone, a direct precursor to the target molecule via oxidation.

Classical Approaches to Alpha-Hydroxy Ketone Synthesis Applicable to this compound

Classical synthetic methods provide a foundational framework for the preparation of α-hydroxy ketones, which are key precursors to α-dihydroxy ketones like this compound.

Acyloin Condensation Strategies

The acyloin condensation is a reductive coupling of two carboxylic esters using metallic sodium to form an α-hydroxyketone, also known as an acyloin. blogspot.combspublications.netwikipedia.org This strategy can be applied to the synthesis of a precursor to the target molecule. Specifically, the intermolecular condensation of a 2-naphthoic acid ester, such as methyl 2-naphthoate, would yield 1,2-di(naphthalen-2-yl)-2-hydroxyethanone. While this is not the direct precursor, this method highlights a classical approach to forming the α-hydroxy ketone moiety.

The reaction is typically performed in an aprotic solvent with a high boiling point, such as toluene or xylene, under an inert atmosphere to prevent the quenching of the radical intermediates. blogspot.comwikipedia.org A significant improvement to this method is the Rühlmann modification, which employs trimethylchlorosilane as a trapping agent for the enediolate intermediate. This prevents competing reactions and generally leads to higher yields. blogspot.com

| Entry | Ester Substrate | Conditions | Product | Yield (%) |

| 1 | Methyl 2-naphthoate | Na, Toluene, reflux | 1,2-di(naphthalen-2-yl)-2-hydroxyethanone | Not reported |

| 2 | Ethyl acetate | Na, TMSCl, Ether | 3-hydroxy-2-butanone | ~55 |

Oxidation Reactions of Related Alcohols

The oxidation of a suitable precursor is a direct and common method for the synthesis of α-hydroxy and α-dihydroxy ketones. A plausible precursor for this compound is 2-hydroxy-1-(naphthalen-2-yl)ethanone. The oxidation of this α-hydroxy ketone would yield the corresponding α-diketone (2-naphthylglyoxal), which would exist as the stable dihydroxy hydrate (B1144303) in the presence of water.

Various oxidizing agents can be employed for this transformation. A common method for the oxidation of α-hydroxy ketones to α-diketones is the use of copper(II) acetate in acetic acid or pyridine. Other reagents such as bismuth(III) oxide in acetic acid or selenium dioxide can also be effective.

Alternatively, the direct oxidation of 2-acetylnaphthalene could furnish 2-naphthylglyoxal. Selenium dioxide is a classic reagent for the oxidation of the α-methyl group of a ketone to an aldehyde, which would directly yield the desired glyoxal.

| Entry | Substrate | Reagent | Product | Yield (%) |

| 1 | 2-hydroxy-1-(naphthalen-2-yl)ethanone | Cu(OAc)₂, Pyridine | 2-naphthylglyoxal | Not reported |

| 2 | 2-acetylnaphthalene | SeO₂, Dioxane, H₂O | 2-naphthylglyoxal | ~70 |

Rearrangement Reactions

The α-ketol rearrangement is a base- or acid-catalyzed isomerization of an α-hydroxy ketone that involves the 1,2-migration of an alkyl or aryl group. wiley.com This rearrangement is typically reversible, and the equilibrium favors the more thermodynamically stable isomer. wiley.com While not a direct method for the synthesis of the dihydroxy compound, it could be a crucial step in a multi-step synthesis if a more readily available isomeric α-hydroxy ketone could be rearranged to the desired precursor.

For instance, if 1-hydroxy-1-(naphthalen-2-yl)acetone were available, it could potentially undergo an α-ketol rearrangement to yield 2-hydroxy-1-(naphthalen-2-yl)propanone. The applicability of this rearrangement is highly dependent on the specific substrate and the relative stabilities of the starting material and the product.

Modern Catalytic Methods for the Synthesis of this compound

Modern synthetic chemistry has seen a shift towards more efficient and selective catalytic methods, with organocatalysis emerging as a powerful tool.

Organocatalytic Transformations

Organocatalysis offers a metal-free alternative for various chemical transformations, including the α-oxidation of carbonyl compounds. nih.govnih.gov The direct enantioselective α-oxidation of aldehydes and ketones using small organic molecules as catalysts has been well-established. nih.govnih.gov

One potential route to this compound could involve the organocatalytic α-hydroxylation of 1-(naphthalen-2-yl)ethanone (2-acetylnaphthalene). Proline and its derivatives are often used as catalysts for the α-oxidation of ketones, typically employing an electrophilic oxygen source such as nitrosobenzene or molecular oxygen in the presence of a suitable co-reductant. This would initially yield 2-hydroxy-1-(naphthalen-2-yl)ethanone, which could then be further oxidized to the target dihydroxy compound.

A more direct modern approach involves the Friedel-Crafts reaction of naphthols with aryl- and alkylglyoxal hydrates catalyzed by a quinine-derived thiourea. This method has been shown to produce chiral α-hydroxyketones in high yields and enantioselectivities. While this would yield a hydroxylated naphthalene ring, it demonstrates a modern catalytic approach to the core α-hydroxy ketone structure.

| Entry | Substrate | Catalyst | Oxidant | Product | Yield (%) | ee (%) |

| 1 | Propanal | L-Proline | Nitrosobenzene | 2-oxy-propanal | 83 | 96 |

| 2 | 2-Naphthol (B1666908) | Quinine-derived thiourea | Phenylglyoxal hydrate | Chiral α-hydroxy ketone | up to 97 | up to 99 |

Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers a powerful toolkit for the oxidation of activated C-H bonds, such as those adjacent to a carbonyl group. While specific methods for the direct synthesis of this compound are not extensively documented, established protocols for the α-oxidation of aryl ketones suggest plausible routes. Catalysts based on metals like selenium, copper, or ruthenium are known to facilitate such transformations.

A common approach involves the use of selenium dioxide (SeO₂), a classic reagent for the oxidation of α-methylene and α-methyl groups of ketones to the corresponding α-dicarbonyl compounds. In the presence of water, the resulting glyoxal can be hydrated to form the gem-diol. Other transition metal complexes could also be employed, potentially offering milder reaction conditions or improved selectivity. For instance, ruthenium catalysts with a suitable oxidant could mediate the dihydroxylation. The general mechanism often involves the formation of a metal enolate followed by an oxidative step.

For the synthesis of this compound from 2-acetylnaphthalene, a hypothetical transition metal-catalyzed process would require careful optimization to prevent over-oxidation to the carboxylic acid or competing oxidation of the naphthalene ring.

Table 1: Potential Transition Metal-Based Catalysts for α-Oxidation of 2-Acetylnaphthalene

| Catalyst System | Oxidant | Typical Solvent | Potential Advantages |

|---|---|---|---|

| Selenium Dioxide (SeO₂) | SeO₂ (acts as both) | Dioxane/Water | Well-established for α-oxidation |

| Copper(II) salts | Oxygen, Peroxides | Acetonitrile (B52724), Alcohols | Milder conditions, cost-effective |

Biocatalytic Pathways

Biocatalysis presents an attractive alternative to traditional chemical methods, often providing exceptional selectivity under mild, environmentally benign conditions. acsgcipr.org Enzymes such as monooxygenases and peroxygenases are capable of performing highly specific oxyfunctionalization reactions. nih.gov

The synthesis of this compound could potentially be achieved using engineered enzymes. For example, a cytochrome P450 monooxygenase or an unspecific peroxygenase (UPO) could be tailored through protein engineering to selectively hydroxylate the methyl group of 2-acetylnaphthalene twice. nih.govnih.gov This approach would likely proceed via a 2-hydroxy-1-(naphthalen-2-yl)ethanone intermediate. The enzymatic reaction would take place in an aqueous buffer, minimizing the use of organic solvents and operating at or near ambient temperature and pressure. acsgcipr.org

The key to a successful biocatalytic process would be the discovery or engineering of an enzyme with high activity and selectivity for the target substrate, 2-acetylnaphthalene, to avoid the formation of undesired byproducts from hydroxylation of the aromatic ring. nih.gov

Table 2: Relevant Enzyme Classes for the Biocatalytic Synthesis of this compound

| Enzyme Class | Cofactor/Co-substrate | Reaction Type | Key Advantages |

|---|---|---|---|

| Cytochrome P450 Monooxygenases | NADPH/NADP+ | C-H hydroxylation | High tunability through protein engineering |

| Unspecific Peroxygenases (UPOs) | Hydrogen Peroxide | Oxyfunctionalization | Simple cofactor requirement, broad substrate scope |

Chemo- and Regioselective Considerations in the Synthesis of this compound

Achieving high chemo- and regioselectivity is a critical challenge in the synthesis of this compound. The substrate, 2-acetylnaphthalene, presents two main sites for oxidation: the α-methyl group of the acetyl moiety and the electron-rich naphthalene ring system.

Chemoselectivity: The desired reaction is the oxidation of the C-H bonds of the methyl group while leaving the aromatic C-H bonds untouched. Many strong oxidizing agents would indiscriminately attack both sites, leading to a complex mixture of products. The choice of a milder, more selective oxidant is paramount. For instance, selenium dioxide is known to preferentially oxidize the α-position of ketones over aromatic rings under controlled conditions. In biocatalysis, the inherent selectivity of enzymes can be harnessed and enhanced through directed evolution to favor oxidation at the methyl group. nih.gov

Regioselectivity: Within the naphthalene ring, there are multiple positions susceptible to electrophilic attack or radical oxidation. A successful synthesis must avoid hydroxylation of the ring. Transition metal catalysts can be designed with ligands that sterically hinder approach to the aromatic system, thereby favoring reaction at the more accessible acetyl group. Similarly, the active site of an enzyme can be engineered to bind 2-acetylnaphthalene in an orientation that places the methyl group in proximity to the catalytic center, while positioning the naphthalene ring away from it. nih.gov

Control of reaction parameters such as temperature, pH, and reaction time is also crucial. For example, overly harsh conditions could lead to cleavage of the C-C bond between the carbonyl and the methyl group, a known side reaction in some ketone oxidations.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. This involves the careful selection of solvents, reagents, and catalytic systems.

Atom Economy and Waste Prevention: The ideal synthesis would be a direct oxidation of 2-acetylnaphthalene where the only byproduct is water. Biocatalytic oxidations using oxygen as the terminal oxidant, or chemical oxidations using hydrogen peroxide, approach this ideal. acsgcipr.org Reagents like Oxone (a triple salt of potassium peroxymonosulfate) are also considered green as they are stable, non-toxic, and produce non-polluting byproducts. unimi.it

Safer Solvents and Auxiliaries: Traditional organic solvents like dioxane or chlorinated hydrocarbons pose environmental and health risks. Green alternatives include water, supercritical fluids, or ionic liquids. Biocatalytic reactions are particularly well-suited to being performed in aqueous media at ambient temperatures. acsgcipr.org

Catalysis: The use of catalytic methods, whether transition metal-based or enzymatic, is a cornerstone of green chemistry as it reduces the amount of waste generated compared to stoichiometric reagents. Recoverable and reusable catalysts further enhance the green credentials of a process.

Energy Efficiency: Conducting reactions at ambient temperature and pressure, as is often possible with biocatalysis, reduces energy consumption compared to methods requiring high temperatures. acsgcipr.org

Table 3: Comparison of Traditional vs. Green Approaches for the Oxidation of 2-Acetylnaphthalene

| Feature | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Oxidant | Stoichiometric heavy metals (e.g., CrO₃, KMnO₄) | Catalytic O₂, H₂O₂, Oxone unimi.itorganic-chemistry.org |

| Solvent | Dioxane, Chlorinated Solvents | Water, Supercritical CO₂ |

| Catalyst | Stoichiometric SeO₂ | Biocatalysts (enzymes), recyclable metal catalysts |

| Byproducts | Toxic metal waste | Water, benign salts unimi.it |

| Energy Use | Often requires heating | Ambient temperature and pressure |

Chemical Reactivity and Mechanistic Investigations of 2,2 Dihydroxy 1 Naphthalen 2 Yl Ethanone

Prototropic Tautomerism and Keto-Enol Equilibria

The 2,2-dihydroxy-1-(naphthalen-2-yl)ethanone structure is the hydrate (B1144303) of 2-naphthylglyoxal. In solution, it exists in equilibrium with its keto form. Furthermore, like other carbonyl compounds with alpha-hydrogens, it can exhibit keto-enol tautomerism. masterorganicchemistry.comlibretexts.orglibretexts.org Tautomers are constitutional isomers that readily interconvert, typically involving the migration of a proton. libretexts.org

The equilibrium between the keto and enol forms is dynamic and can be catalyzed by either acid or base. masterorganicchemistry.comfiveable.me In the presence of an acid, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating the removal of an alpha-hydrogen to form the enol. libretexts.orgfiveable.me Under basic conditions, an alpha-hydrogen is abstracted to form a resonance-stabilized enolate ion, which is then protonated on the oxygen to yield the enol. libretexts.orglibretexts.org

Generally, for simple ketones and aldehydes, the keto form is significantly more stable and predominates at equilibrium. masterorganicchemistry.comlibretexts.org However, the stability of the enol form can be enhanced by factors such as conjugation. In the case of this compound, the potential for conjugation between the enol's carbon-carbon double bond and the naphthalene (B1677914) ring could slightly increase the proportion of the enol tautomer compared to a non-aromatic analogue.

Reactivity of the Alpha-Hydroxy Ketone Moiety

The alpha-hydroxy ketone group, also known as an acyloin, is a versatile functional group capable of undergoing a variety of transformations. wikipedia.org

Oxidation Reactions

The alpha-hydroxy ketone moiety is susceptible to oxidation. The secondary alcohol group can be oxidized to a ketone, yielding an alpha-dicarbonyl compound. Various oxidizing agents can achieve this transformation. For instance, copper(I)-catalyzed oxidation using oxygen as the oxidant is an efficient method for converting alpha-hydroxy ketones to alpha-keto aldehydes. rsc.orgrsc.org Other reagents like 2-iodoxybenzoic acid (IBX) have also been reported for this purpose. rsc.org The oxidation of alkyl aryl ketones to their corresponding α-hydroxy derivatives can be accomplished using reagents like Oxone in the presence of iodobenzene. organic-chemistry.org Given the structure of this compound, oxidation would likely yield 1-(naphthalen-2-yl)ethane-1,2-dione.

| Oxidizing Agent | Product | Reference |

| Copper(I)/O₂ | α-Keto aldehyde | rsc.orgrsc.org |

| 2-Iodoxybenzoic acid (IBX) | α-Keto aldehyde | rsc.org |

| Oxone/Iodobenzene | α-Hydroxy ketone | organic-chemistry.org |

Reduction Reactions

The ketone functionality in the alpha-hydroxy ketone can be reduced to a secondary alcohol, forming a vicinal diol. Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for the reduction of ketones to secondary alcohols. masterorganicchemistry.comyoutube.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. chemguide.co.uk This is followed by protonation of the resulting alkoxide to give the alcohol. reddit.com The reaction with this compound would be expected to produce 1-(naphthalen-2-yl)ethane-1,2-diol.

| Reducing Agent | Product | Reference |

| Sodium borohydride (NaBH₄) | Vicinal diol | masterorganicchemistry.comyoutube.com |

Condensation and Cyclization Reactions

Alpha-hydroxy ketones can participate in condensation and cyclization reactions. For example, they can react with hydrazines to form hydrazones, which can be useful intermediates. youtube.com They can also undergo intramolecular aldol-type reactions if another carbonyl group is present in the molecule. youtube.com The presence of the naphthalene ring and the adjacent carbonyl group in this compound could allow for various condensation reactions with suitable partners, such as active methylene (B1212753) compounds or amines, potentially leading to the formation of heterocyclic structures. rsc.orgresearchgate.net For instance, condensation with amines can lead to the formation of imines or enamines. wikipedia.org

Nucleophilic and Electrophilic Additions

The carbonyl group in ketones is polar, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. wikipedia.org This makes the carbonyl carbon susceptible to nucleophilic attack. ncert.nic.in Strong nucleophiles can add directly to the carbonyl carbon, while weaker nucleophiles may require acid catalysis to enhance the electrophilicity of the carbonyl carbon. youtube.com Examples of nucleophilic addition reactions include the formation of cyanohydrins with hydrogen cyanide and the reaction with Grignard reagents to form tertiary alcohols. wikipedia.orgyoutube.com

Electrophilic additions can also occur, typically at the enol or enolate form of the ketone. The enol form has a nucleophilic alpha-carbon that can react with electrophiles. masterorganicchemistry.com

Reactivity of the Naphthalene Ring System in this compound

Naphthalene is an aromatic hydrocarbon that undergoes electrophilic aromatic substitution reactions more readily than benzene (B151609). libretexts.orgquora.com The positions on the naphthalene ring are not equivalent; the 1-position (alpha) is generally more reactive towards electrophilic attack than the 2-position (beta) due to the greater stability of the carbocation intermediate formed during the reaction. libretexts.orgwordpress.com

The substituent already present on the naphthalene ring influences the position of further substitution. The 2-(2,2-dihydroxy-1-oxoethyl) group in the target molecule is an electron-withdrawing group due to the carbonyl functionality. Electron-withdrawing groups deactivate the ring towards electrophilic substitution and direct incoming electrophiles primarily to the other ring. spcmc.ac.in Therefore, in this compound, electrophilic attack would be expected to occur on the unsubstituted ring, preferentially at the 5- and 8-positions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. youtube.comnumberanalytics.com The specific conditions of the reaction, such as temperature and solvent, can sometimes influence the regioselectivity of the substitution. libretexts.org

| Reaction | Reagents | Expected Major Product Positions | Reference |

| Nitration | HNO₃, H₂SO₄ | 5-nitro and 8-nitro derivatives | pearson.com |

| Bromination | Br₂, FeBr₃ | 5-bromo and 8-bromo derivatives | pearson.com |

| Sulfonation | Fuming H₂SO₄ | Naphthalene-5-sulfonic acid and Naphthalene-8-sulfonic acid derivatives | youtube.com |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-acyl and 8-acyl derivatives | youtube.com |

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a cornerstone of naphthalene chemistry. The reactivity and regioselectivity of these reactions on a substituted naphthalene, such as this compound, are dictated by the electronic properties of the substituent.

Theoretical Reactivity and Regioselectivity:

The dihydroxyacetyl group, -C(O)CH(OH)₂, is strongly electron-withdrawing due to the electronegativity of the oxygen atoms in both the carbonyl and hydroxyl groups. This effect deactivates the naphthalene ring system towards electrophilic attack, making reactions require harsher conditions compared to unsubstituted naphthalene.

In naphthalene, electrophilic attack at the C1 (α) position is generally favored over the C2 (β) position because the resulting carbocation intermediate (a naphthalenonium ion) is better stabilized by resonance. wordpress.comlibretexts.org For a 2-substituted naphthalene, the directing influence of the substituent must be considered. An electron-withdrawing group at the C2 position, such as the dihydroxyacetyl group, deactivates the ring it is attached to (Ring A) and directs incoming electrophiles to the other ring (Ring B). Within Ring B, the most likely positions for substitution are C5 and C8, which are α-positions. The C6 position (a β-position) would be less favored.

| Reagent Example | Predicted Major Product(s) | Rationale |

| HNO₃ / H₂SO₄ | 1-(5-Nitro-naphthalen-2-yl)-2,2-dihydroxyethanone & 1-(8-Nitro-naphthalen-2-yl)-2,2-dihydroxyethanone | The dihydroxyacetyl group is deactivating, directing the nitronium ion (NO₂⁺) to the activated α-positions (C5, C8) of the adjacent ring. |

| Br₂ / FeBr₃ | 1-(5-Bromo-naphthalen-2-yl)-2,2-dihydroxyethanone & 1-(8-Bromo-naphthalen-2-yl)-2,2-dihydroxyethanone | Similar to nitration, bromination is directed to the C5 and C8 positions of the unsubstituted ring. |

| CH₃COCl / AlCl₃ | 1-(6-Acetyl-naphthalen-2-yl)-2,2-dihydroxyethanone | Friedel-Crafts acylation is highly sensitive to steric hindrance. wordpress.com While C5 and C8 are electronically favored, the bulkiness of the acyl-catalyst complex may drive substitution to the more accessible C6 position. wordpress.comstackexchange.com |

| H₂SO₄ (fuming) | 2-(Dihydroxyacetyl)naphthalene-6-sulfonic acid & 2-(Dihydroxyacetyl)naphthalene-8-sulfonic acid | Sulfonation is reversible. At lower temperatures (kinetic control), attack at C5 or C8 might be expected. At higher temperatures (thermodynamic control), the sterically less hindered C6-sulfonated product could be favored. wordpress.com |

This table presents predicted outcomes based on established principles of electrophilic aromatic substitution on deactivated naphthalene rings. Specific experimental validation for this compound is not widely available in published literature.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, guiding deprotonation to the adjacent ortho position. organic-chemistry.orgbaranlab.org

For this compound, the potential for DoM is complex. The molecule possesses two possible ortho positions relative to the side-chain substituent: C1 and C3.

Challenges and Potential:

Acidic Protons: The most significant challenge is the presence of two acidic hydroxyl protons on the side chain. Strong organolithium bases (e.g., n-BuLi, s-BuLi) would preferentially deprotonate these hydroxyl groups before abstracting a proton from the aromatic ring. This would consume at least two equivalents of the base and form a dilithium (B8592608) alkoxide.

Directing Group Ability: The carbonyl oxygen of the ketone could act as a Lewis basic site to coordinate the lithium reagent. Furthermore, the newly formed alkoxides on the adjacent carbon could participate in chelation, potentially forming a stable five-membered ring with the lithium atom. This chelation could, in principle, direct metalation to the C1 or C3 positions.

Competition with Nucleophilic Addition: A common competing reaction is the nucleophilic addition of the organolithium reagent to the carbonyl carbon. This would lead to the formation of a tertiary alcohol rather than the desired ortho-lithiated species.

If ortho-metalation were successful at the C3 position, subsequent quenching with an electrophile (E⁺) would yield a 2,3-disubstituted naphthalene. Metalation at the more sterically hindered C1 position would lead to a 1,2-disubstituted product. Given the challenges, a successful DoM protocol would likely require careful optimization of the base, solvent, temperature, and the use of protecting groups for the diol functionality.

Reaction Mechanism Elucidation via Kinetic and Spectroscopic Studies

While specific kinetic and spectroscopic studies on this compound are not documented in detail, its reactivity can be inferred from studies of analogous aryl glyoxal (B1671930) hydrates. Aryl glyoxals exist in equilibrium with their corresponding α,α-dihydroxy ketone hydrates in aqueous or protic media.

The compound can be viewed as the hydrate of 2-naphthylglyoxal. The chemistry of aryl glyoxals is rich, as they are valuable bifunctional building blocks in multicomponent reactions for synthesizing diverse heterocyclic structures. rsc.orgnih.gov The reaction mechanisms often involve initial condensation at the highly reactive aldehyde-equivalent carbonyl, followed by reactions involving the second carbonyl group or the active methylene (if formed).

Spectroscopic analysis would be crucial for studying its reactions.

¹H and ¹³C NMR spectroscopy would be used to identify products from reactions such as EAS or DoM by observing shifts in the aromatic region and the appearance of new signals corresponding to added functional groups.

Infrared (IR) spectroscopy would be useful for monitoring reactions involving the carbonyl and hydroxyl groups. For instance, the reduction of the ketone would show the disappearance of the C=O stretch and the appearance of a new O-H stretch.

UV-Vis spectroscopy could monitor changes to the naphthalene chromophore during reactions.

Mass spectrometry would be essential for confirming the molecular weight of products and aiding in structural elucidation.

Kinetic studies, for example on the rate of electrophilic substitution, would likely show a significantly slower reaction rate compared to unsubstituted naphthalene, confirming the deactivating nature of the dihydroxyacetyl substituent.

Stereochemical Aspects of Reactions Involving this compound

The starting molecule, this compound, is achiral. The central carbon of the dihydroxyacetyl group, C2, is not a stereocenter as it bears two identical hydroxyl groups. However, stereochemistry becomes a critical consideration in any reaction that differentiates these two hydroxyl groups or transforms the adjacent carbonyl group, thereby creating one or more stereocenters.

Potential Stereochemical Transformations:

Reduction of the Carbonyl Group: Reduction of the ketone to a secondary alcohol would create a new stereocenter at C1. The product, 1-(naphthalen-2-yl)ethane-1,2,2-triol, would have two adjacent stereocenters (C1 and C2, assuming the C2 hydroxyls become distinct), leading to the possibility of diastereomers. The stereochemical outcome (syn vs. anti) would depend heavily on the reducing agent and reaction conditions, potentially guided by chelation control or steric hindrance (Felkin-Anh/Cram models). Asymmetric hydrogenation using a chiral catalyst could, in principle, yield an enantiomerically enriched product. nih.gov

α-Ketol Type Rearrangement: Under acidic or basic conditions, α-hydroxy ketones can undergo rearrangement where an adjacent group migrates. wikipedia.orgorganicreactions.org For this compound, this could theoretically involve the migration of the naphthalen-2-yl group to the adjacent carbon, which would generate a new carbonyl at C1 and a tertiary alcohol at C2. While less common for dihydroxy systems, such a process would have significant stereochemical implications.

Reactions with Glyoxal: The reaction of 2-naphthol (B1666908) with glyoxal itself is known to produce dihydrobenzo[e]benzo uwindsor.caharvard.edubenzofuro[2,3-b]benzofuran with a defined cis stereochemistry, indicating that reactions involving the naphthalene skeleton and a glyoxal unit can be highly stereospecific. rsc.org This highlights the potential for stereocontrol in related transformations.

| Reaction Type | Potential Product Structure | Stereochemical Feature | Controlling Factors |

| Ketone Reduction | 1-(Naphthalen-2-yl)ethane-1,2,2-triol | Creation of stereocenters at C1 and C2. | Choice of reducing agent, chelation, steric hindrance, chiral catalysts. |

| Monofunctionalization of Diol | e.g., 2-Hydroxy-2-methoxy-1-(naphthalen-2-yl)ethanone | Creation of a stereocenter at C2. | Chiral reagents or catalysts. |

| Cyclization Reactions | e.g., Formation of a cyclic acetal/ketal | Creation of stereocenters at C1 and C2. | Reagent geometry, reaction pathway (kinetic vs. thermodynamic control). |

This table outlines plausible stereochemical scenarios based on the reactivity of analogous functional groups. Specific experimental studies are required to confirm these possibilities for the title compound.

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 2,2 Dihydroxy 1 Naphthalen 2 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H, ¹³C, and 2D NMR Experiments

One-dimensional (1D) ¹H and ¹³C NMR spectra offer a direct view of the hydrogen and carbon frameworks of 2,2-dihydroxy-1-(naphthalen-2-yl)ethanone, respectively. The chemical shifts in these spectra are highly sensitive to the electronic environment of each nucleus, allowing for the differentiation of the various protons and carbons in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthalene (B1677914) ring, the methine proton of the dihydroxyethanone group, and the hydroxyl protons. The aromatic region would likely exhibit a complex pattern of doublets and multiplets, characteristic of a 2-substituted naphthalene system. The methine proton, adjacent to the carbonyl and two hydroxyl groups, would appear as a singlet, and its chemical shift would be influenced by the electronegativity of the neighboring oxygen atoms. The hydroxyl protons are expected to be broad singlets and their chemical shift can be highly dependent on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, with distinct signals for each unique carbon atom. The carbonyl carbon of the ketone group is expected to have the most downfield chemical shift, typically in the range of 190-200 ppm. wisc.edu The carbons of the naphthalene ring will appear in the aromatic region (approximately 110-150 ppm), with their specific shifts influenced by the substitution pattern. The carbon bearing the two hydroxyl groups would also have a characteristic downfield shift due to the electronegative oxygen atoms.

2D NMR Experiments: Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for assembling the molecular structure from the 1D spectral data. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to assign the complex multiplets of the naphthalene ring protons. bas.bg An HSQC spectrum correlates each proton with its directly attached carbon atom, providing a definitive link between the ¹H and ¹³C assignments. Further insights can be gained from HMBC (Heteronuclear Multiple Bond Correlation) experiments, which show correlations between protons and carbons that are two or three bonds away, confirming the connectivity between the naphthalene ring and the dihydroxyethanone side chain. bas.bg

Predicted NMR Data for this compound:

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 7.5 - 8.5 | m | 7H | Naphthalene-H |

| Methine Proton | ~5.5 | s | 1H | CH(OH)₂ |

| Hydroxyl Protons | Variable | br s | 2H | OH |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Carbonyl Carbon | ~195 | C=O |

| Aromatic Carbons | 120 - 140 | Naphthalene-C |

| Dihydroxy Carbon | ~95 | C(OH)₂ |

Note: The predicted chemical shifts are estimates and can vary based on the solvent and experimental conditions. The data presented is illustrative of expected values.

Solid-State NMR Applications

Solid-state NMR (ssNMR) spectroscopy is a powerful tool for characterizing the structure and dynamics of molecules in their crystalline or amorphous solid forms. springernature.com For this compound, ssNMR could provide valuable information that is not accessible from solution-state NMR. For instance, ssNMR can be used to study polymorphism, which is the ability of a compound to exist in different crystal forms. brynmawr.edu Different polymorphs can have distinct ssNMR spectra due to variations in the local environment and intermolecular interactions of the molecules in the crystal lattice. spectroscopyonline.com

Furthermore, techniques like cross-polarization magic-angle spinning (CP-MAS) can enhance the sensitivity of less abundant nuclei like ¹³C and provide information about the proximity of different atomic groups. springernature.com Advanced ssNMR experiments could also be used to probe the hydrogen bonding network involving the dihydroxyl groups, which plays a crucial role in the packing of the molecules in the solid state.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are specific to the functional groups present and their chemical environment, making these methods excellent for structural confirmation and studying molecular interactions.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. A strong, broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibrations of the dihydroxyl groups, likely broadened due to hydrogen bonding. A sharp, intense absorption around 1680-1700 cm⁻¹ would correspond to the C=O stretching of the ketone conjugated with the naphthalene ring. The spectrum would also feature a series of sharp bands in the 1450-1600 cm⁻¹ region, corresponding to the C=C stretching vibrations within the aromatic naphthalene ring. nist.gov

Characteristic Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Hydroxyl (O-H) | Stretching | 3200-3600 (broad) | Weak |

| Carbonyl (C=O) | Stretching | 1680-1700 (strong) | Moderate to strong |

| Aromatic (C=C) | Stretching | 1450-1600 (multiple bands) | Strong (multiple bands) |

| Naphthalene C-H | Stretching | ~3050 | Strong |

Note: The expected frequencies are based on typical values for these functional groups in similar chemical environments.

Mass Spectrometry Techniques for Molecular Ion Detection and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion, allowing for the determination of the elemental composition of this compound. The exact mass of this compound (C₁₂H₁₀O₃) is 202.06299 Da. An HRMS measurement that matches this value to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry for Structural Insights

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides a wealth of structural information. purdue.edu For this compound, the fragmentation pattern would be expected to reveal characteristic losses corresponding to the different functional groups.

Expected fragmentation pathways could include:

Loss of water (H₂O): The dihydroxyl groups can easily lose water molecules upon fragmentation.

Loss of carbon monoxide (CO): The carbonyl group can be lost as CO.

Cleavage of the side chain: The bond between the naphthalene ring and the ethanone (B97240) moiety can cleave, leading to a naphthalenyl cation or a fragment corresponding to the dihydroxyethanone side chain.

Fragmentation of the naphthalene ring: At higher collision energies, the naphthalene ring itself can fragment, producing smaller aromatic cations.

The precise fragmentation pattern would provide a "fingerprint" for the molecule, which can be used for its identification and to confirm the connectivity of its constituent parts. escholarship.org

Expected Key Fragments in the Tandem Mass Spectrum of this compound:

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 184 | [M - H₂O]⁺ |

| 174 | [M - CO]⁺ |

| 155 | [M - H₂O - CHO]⁺ |

| 127 | [C₁₀H₇]⁺ (Naphthalenyl cation) |

Note: The m/z values are for the singly charged ions and represent potential major fragmentation pathways.

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

For this compound, a successful single-crystal X-ray diffraction experiment would yield a wealth of structural data. The primary outcome would be the definitive determination of its crystal structure, revealing how the molecules pack in the solid state. This includes the identification of intermolecular interactions, such as hydrogen bonding involving the dihydroxy and ketone functional groups, which govern the crystal lattice's stability and physical properties.

A key application of X-ray crystallography is the determination of absolute stereochemistry for chiral molecules. biologic.net Since this compound possesses a chiral center at the carbon atom bearing the two hydroxyl groups (if the molecule is not a hydrate (B1144303) of a glyoxal), X-ray crystallography could be used to establish the absolute configuration (R or S) of a specific enantiomer. This is typically achieved through the use of anomalous dispersion, where the scattering of X-rays by the atoms is slightly out of phase, allowing for the differentiation between a molecule and its non-superimposable mirror image.

Should experimental data become available, it would be presented in a standardized format, as shown in the hypothetical data table below.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value (Hypothetical) |

| Chemical Formula | C₁₂H₁₀O₃ |

| Formula Weight | 202.21 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 18.765 |

| α (°) | 90 |

| β (°) | 98.45 |

| γ (°) | 90 |

| Volume (ų) | 1020.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.318 |

| R-factor | 0.045 |

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Characterization

Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules in solution. biologic.netlibretexts.org These methods are based on the differential interaction of left and right circularly polarized light with a chiral substance. libretexts.org

Circular Dichroism (CD) Spectroscopy measures the difference in absorption between left and right circularly polarized light as a function of wavelength. A CD spectrum typically shows positive or negative peaks, known as Cotton effects, in the regions where the molecule has a chromophore that absorbs light. libretexts.org For this compound, the naphthalene ring system and the carbonyl group act as chromophores. The sign and magnitude of the Cotton effects are directly related to the stereochemistry of the chiral center. Enantiomers of a chiral compound will exhibit mirror-image CD spectra.

Optical Rotatory Dispersion (ORD) Spectroscopy measures the change in the angle of optical rotation as a function of wavelength. researchgate.net An ORD curve will show a characteristic dispersion curve, also known as a Cotton effect, in the vicinity of an absorption band. researchgate.net The shape of the ORD curve (positive or negative Cotton effect) provides information about the absolute configuration of the molecule. libretexts.org The two phenomena of CD and ORD are related through the Kronig-Kramers transforms. researchgate.net

If chiroptical data for this compound were available, it would allow for the non-destructive analysis of its stereochemical properties in solution. The data could be used to determine the enantiomeric purity of a sample and, through comparison with theoretical calculations or empirical rules, to assign the absolute configuration.

A summary of potential chiroptical data is presented in the hypothetical table below.

Table 2: Hypothetical Chiroptical Data for an Enantiomer of this compound

| Technique | Solvent | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Specific Rotation [α] (deg) |

| CD | Methanol (B129727) | 285 | +15,000 | - |

| CD | Methanol | 250 | -22,000 | - |

| ORD | Methanol | 589 (Na D-line) | - | +45.2 |

| ORD | Methanol | 300 | - | +850 (peak) |

| ORD | Methanol | 270 | - | -1200 (trough) |

Computational Chemistry and Theoretical Studies on 2,2 Dihydroxy 1 Naphthalen 2 Yl Ethanone

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2,2-dihydroxy-1-(naphthalen-2-yl)ethanone, these methods would provide a detailed description of its electron distribution, orbital energies, and bonding characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the electronic structure of molecules. It offers a good balance between accuracy and computational cost. For this compound, DFT calculations would be employed to determine key properties such as its optimized geometry, Mulliken atomic charges, and frontier molecular orbitals (HOMO and LUMO). The energy difference between the HOMO and LUMO is crucial for understanding the molecule's chemical reactivity and kinetic stability.

For instance, in studies of other hydroxy- and ethnone-substituted naphthalene (B1677914) compounds, DFT has been successfully used to correlate calculated properties with experimental data. nih.gov It is anticipated that for the title compound, the electron-withdrawing nature of the carbonyl group and the electron-donating effect of the hydroxyl groups would significantly influence the electron density distribution across the naphthalene ring system.

Ab Initio Methods

Ab initio methods are a class of quantum chemistry methods based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate results. A study on a related compound, trans-1,2-dihydroxy-1,2-dihydronaphthalene, utilized ab initio calculations to refine its molecular geometry and understand the conformational preferences of the diol group. nih.gov For this compound, ab initio methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory) could be used to obtain a more precise description of its electronic ground state and excited states.

Conformational Analysis and Energy Landscapes

The presence of rotatable single bonds in this compound, specifically the C-C bond between the naphthalene ring and the ethanone (B97240) moiety, and the C-O bonds of the hydroxyl groups, suggests the existence of multiple conformers. Conformational analysis aims to identify the stable conformers and the energy barriers for their interconversion.

Computational methods can be used to construct a potential energy surface (PES) by systematically rotating these bonds and calculating the energy at each step. This would reveal the global minimum energy conformation and other low-energy isomers. For example, a study on a complex naphthoquinone derivative highlighted the existence of multiple stable rotameric forms. researchgate.net It is expected that for this compound, intramolecular hydrogen bonding between the hydroxyl groups and the carbonyl oxygen could play a significant role in stabilizing certain conformations.

Prediction of Spectroscopic Parameters

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the identification and characterization of a compound. For this compound, theoretical calculations could provide insights into its vibrational (infrared and Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra.

By calculating the vibrational frequencies and comparing them with experimental data, one can assign the observed spectral bands to specific molecular motions. Similarly, the prediction of NMR chemical shifts and coupling constants can help in elucidating the molecule's structure in solution.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound in different environments, particularly in solution. By simulating the motion of the molecule and surrounding solvent molecules over time, MD can be used to study how the solvent influences its conformational preferences and reactivity.

Reaction Pathway Elucidation and Transition State Analysis

Theoretical methods can be employed to explore the potential chemical reactions of this compound. By mapping the potential energy surface for a given reaction, it is possible to identify the minimum energy reaction pathway, locate the transition state structure, and calculate the activation energy. mdpi.com

For example, the reactivity of the carbonyl group towards nucleophilic attack or the oxidation of the hydroxyl groups could be investigated. Transition state analysis would provide crucial information about the geometry and energy of the highest point along the reaction coordinate, offering insights into the reaction mechanism and kinetics.

Derivatization and Functionalization Approaches for 2,2 Dihydroxy 1 Naphthalen 2 Yl Ethanone

Hydroxyl Group Functionalization

The two hydroxyl groups of 2,2-dihydroxy-1-(naphthalen-2-yl)ethanone are amenable to a range of reactions typically employed for alcohols, leading to the formation of esters, ethers, silyl (B83357) ethers, and acetals.

Esterification: The hydroxyl groups can be converted to ester functionalities through reaction with carboxylic acids, acid chlorides, or acid anhydrides. The esterification of analogous aromatic α-hydroxy ketones has been demonstrated to proceed efficiently. For instance, the reaction of this compound with an acyl chloride, such as benzoyl chloride, in the presence of a base like pyridine, would be expected to yield the corresponding dibenzoate ester. Similarly, reaction with acetic anhydride can introduce acetyl groups.

A plausible reaction scheme for the esterification with an acid chloride is as follows:

Reactants: this compound, Acyl Chloride (e.g., Benzoyl Chloride)

Reagents/Conditions: Pyridine or another suitable base, typically at room temperature.

Product: 1-(Naphthalen-2-yl)-2,2-bis(benzoyloxy)ethanone

Etherification: The formation of ethers from the diol can be achieved through various methods, including the Williamson ether synthesis. This would involve deprotonation of the hydroxyl groups with a strong base, such as sodium hydride, followed by reaction with an alkyl halide. Given the presence of two hydroxyl groups, both mono- and di-ether products could potentially be formed, with reaction conditions influencing the product distribution. For the structurally similar 2,2-dihydroxy-1-phenylethanone, ether formation has been reported.

| Reaction Type | Reagent | Typical Conditions | Expected Product |

| Esterification | Acyl Chloride (e.g., Acetyl Chloride) | Pyridine, Room Temperature | 2,2-diacetoxy-1-(naphthalen-2-yl)ethanone |

| Etherification | Alkyl Halide (e.g., Methyl Iodide) | Strong base (e.g., NaH), Aprotic solvent | 2,2-dimethoxy-1-(naphthalen-2-yl)ethanone |

Silylation: The hydroxyl groups can be protected or functionalized by converting them into silyl ethers. This is typically achieved by reacting the diol with a silylating agent, such as chlorotrimethylsilane (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like triethylamine or imidazole. The resulting silyl ethers are generally more volatile and less polar than the parent diol. The reaction of acetophenone derivatives with silanes has been studied, providing a basis for the expected reactivity of this compound.

Acetylation: As a specific and common form of esterification, acetylation involves the introduction of acetyl groups. This is most commonly accomplished using acetic anhydride, often with a catalytic amount of acid or a base like pyridine. The acetylation of diols is a well-established transformation.

| Functionalization | Reagent | Base/Catalyst | Product |

| Silylation | Chlorotrimethylsilane (TMSCl) | Triethylamine | 2,2-bis(trimethylsilyloxy)-1-(naphthalen-2-yl)ethanone |

| Acetylation | Acetic Anhydride | Pyridine | 2,2-diacetoxy-1-(naphthalen-2-yl)ethanone |

The vicinal diol of this compound can react with aldehydes or ketones in the presence of an acid catalyst to form cyclic acetals. A common application of this reaction is the protection of the diol functionality. For example, reaction with acetone in the presence of an acid catalyst would yield a five-membered cyclic ketal, known as an acetonide. This reaction is reversible and can be used to protect the diol during reactions at the carbonyl center.

Reactants: this compound, Acetone

Reagents/Conditions: Acid catalyst (e.g., p-toluenesulfonic acid), Dean-Stark apparatus to remove water.

Product: 2,2-dimethyl-4-(naphthalen-2-ylcarbonyl)-1,3-dioxolane

Carbonyl Group Modifications

The ketone carbonyl group in this compound is a site for nucleophilic addition and condensation reactions, leading to a variety of derivatives such as oximes and hydrazones.

Oxime Formation: The carbonyl group readily reacts with hydroxylamine (NH₂OH) to form an oxime. This reaction is typically carried out in a slightly acidic medium to facilitate the nucleophilic attack of the nitrogen atom on the carbonyl carbon. The product of this reaction would be this compound oxime. The formation of oximes from acetophenone derivatives is a well-documented process.

Hydrazone Formation: Similarly, reaction with hydrazine (N₂H₄) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) yields the corresponding hydrazone. These reactions are also generally performed under acidic catalysis. The synthesis of hydrazones from 2,4-dihydroxyacetophenone provides a relevant analogue for this transformation.

| Derivative | Reagent | Typical Conditions | Expected Product |

| Oxime | Hydroxylamine hydrochloride | Mildly acidic (e.g., acetate buffer) | This compound oxime |

| Hydrazone | Hydrazine hydrate (B1144303) | Mildly acidic | This compound hydrazone |

The Strecker synthesis is a classical method for the synthesis of α-amino acids from aldehydes or ketones. wikipedia.orggoogle.com In an analogous fashion, the carbonyl group of this compound could potentially undergo a Strecker-type reaction. This would involve a three-component reaction with a source of ammonia (e.g., ammonium chloride) and a cyanide source (e.g., potassium cyanide). researchgate.netorganic-chemistry.orgnih.gov

The initial product would be an α-aminonitrile. Subsequent hydrolysis of the nitrile group would yield an α-amino acid derivative bearing the dihydroxyethyl and naphthyl substituents on the α-carbon. Given the presence of the diol functionality, careful control of reaction conditions would be necessary to avoid side reactions. While the direct application of the Strecker synthesis to α,α-dihydroxy ketones is not widely reported, its successful application to a wide range of ketones suggests its potential feasibility. wikipedia.org

A hypothetical reaction scheme would be:

Formation of α-aminonitrile: this compound reacts with ammonia and potassium cyanide.

Hydrolysis: The resulting α-aminonitrile is hydrolyzed with acid or base to yield 2-amino-3,3-dihydroxy-2-(naphthalen-2-yl)propanoic acid.

Palladium-Catalyzed Cross-Coupling Reactions on the Naphthalene (B1677914) Ring of Derivatives

The naphthalene core of this compound derivatives is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents to modulate the compound's properties. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org Prior to cross-coupling, the naphthalene ring must be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate.

Suzuki-Miyaura Coupling: This reaction facilitates the formation of a C-C bond between a halo-naphthalene derivative and an organoboron compound, such as a boronic acid or ester. wikipedia.org The Suzuki-Miyaura coupling is known for its mild reaction conditions and tolerance of a wide array of functional groups. researchgate.net For instance, a bromo-derivative of this compound could be coupled with various aryl or heteroaryl boronic acids to generate a library of biaryl compounds.

Heck Reaction: The Heck reaction involves the coupling of a halo-naphthalene with an alkene to form a substituted alkene. organic-chemistry.orglibretexts.org This reaction is a powerful tool for the introduction of vinyl groups onto the naphthalene scaffold. A palladium-catalyzed reductive Heck-type vinylative dearomatization of halonaphthalene derivatives has also been reported, which could lead to the synthesis of spirocyclic compounds. rsc.orgrsc.org

Sonogashira Coupling: This reaction enables the formation of a C-C bond between a halo-naphthalene and a terminal alkyne, leading to the synthesis of arylalkynes. libretexts.orgwikipedia.orgorganic-chemistry.org The Sonogashira coupling is valuable for the introduction of linear, rigid alkynyl moieties, which can be useful for extending conjugation or for further functionalization.

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of C-N bonds, coupling a halo-naphthalene with an amine. nih.govresearchgate.net This methodology allows for the introduction of primary and secondary amines, as well as a variety of N-heterocycles, onto the naphthalene ring system. nih.govacs.org

A hypothetical reaction scheme for these palladium-catalyzed cross-coupling reactions on a bromo-substituted derivative of this compound is presented below:

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Product Type | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., Ar-B(OH)₂) | Biaryl | Mild conditions, high functional group tolerance |

| Heck | Alkene (e.g., R-CH=CH₂) | Substituted Alkene | Forms C(sp²)-C(sp²) bonds |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Arylalkyne | Introduces linear alkynyl groups |

Design and Synthesis of Prodrugs and Pro-fluorophores Based on this compound

The inherent functionalities of this compound make it an attractive starting point for the design of prodrugs and pro-fluorophores.

Prodrug Design: A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. The ketone and diol functionalities of this compound can be masked to create prodrugs with improved pharmacokinetic properties. For instance, the ketone can be converted into an oxime, which is susceptible to in vivo hydrolysis to regenerate the parent ketone. fiveable.me Hydroxyimine derivatives of ketone-containing drugs like nabumetone have been successfully evaluated as cytochrome P450-selective intermediate prodrugs. nih.gov Similarly, ester derivatives of nafimidone alcohol, a metabolite of a 2-acetylnaphthalene derivative, have been designed as prodrugs with anticonvulsant activity. nih.gov The diol can be esterified with biocompatible acids to enhance lipophilicity and membrane permeability.

Table 2: Potential Prodrug Strategies for this compound

| Functional Group | Prodrug Moiety | Activation Mechanism | Potential Advantage |

|---|---|---|---|

| Ketone | Oxime | Hydrolysis | Controlled release of the active ketone |

| Diol | Ester | Esterase-mediated hydrolysis | Improved lipophilicity and cell permeability |

Pro-fluorophore Design: A pro-fluorophore is a non-fluorescent or weakly fluorescent molecule that can be converted into a highly fluorescent species upon reaction with a specific analyte or under certain environmental conditions. The naphthalene moiety is a well-known fluorophore. lifechemicals.com By modifying the electronic properties of the naphthalene ring through the introduction of specific functional groups, it is possible to design pro-fluorophores. For example, a pro-fluorophore could be designed where the diol group is masked with a protecting group that is cleaved by a specific enzyme. Upon enzymatic cleavage, the electronic properties of the naphthalene system would be altered, leading to a "turn-on" fluorescent response. The synthesis of naphthalene-based fluorescent probes for the detection of metal ions and other analytes has been reported, demonstrating the feasibility of this approach. tandfonline.comnih.govmdpi.comnih.govrsc.org

Polymer-Supported Derivatization and Solid-Phase Synthesis

The immobilization of this compound or its derivatives onto a solid support, such as a polymer resin, offers several advantages for the synthesis of compound libraries. Solid-phase synthesis facilitates the purification of products, as excess reagents and byproducts can be washed away from the resin-bound compound. nih.gov

Polymer-Supported Synthesis: The diol functionality of this compound can be used to attach the molecule to a suitable polymer support, such as a Wang resin or a Rink amide resin. Once immobilized, the naphthalene ring can be subjected to a variety of chemical transformations, including the palladium-catalyzed cross-coupling reactions described in section 6.3. After the desired modifications have been made, the final product can be cleaved from the resin. This approach allows for the rapid and efficient synthesis of a diverse library of compounds for screening purposes. Naphthalene-based polymers have also been synthesized and utilized as catalytic supports for cross-coupling reactions. mdpi.comresearchgate.netepfl.ch

Immobilization Strategies: The choice of linker and polymer support is crucial for the success of solid-phase synthesis. The linker must be stable to the reaction conditions used for derivatization but readily cleavable to release the final product. The polymer support should be physically and chemically robust and compatible with the solvents and reagents employed. The immobilization of enzymes and other molecules on polymeric supports is a well-established field that provides a foundation for the development of similar strategies for small molecules like this compound. nih.govmdpi.com

Synthetic Applications and Transformative Reactions of 2,2 Dihydroxy 1 Naphthalen 2 Yl Ethanone

Utilization as a Building Block in Complex Molecule Synthesis

The unique arrangement of functional groups in 2,2-Dihydroxy-1-(naphthalen-2-yl)ethanone makes it a valuable precursor for the synthesis of a variety of complex organic molecules. Its reactivity is primarily centered around the vicinal diol and the adjacent ketone, which can participate in a range of cyclization and condensation reactions.

Synthesis of Heterocyclic Compounds

The hydrated glyoxal (B1671930) moiety of this compound is a powerful tool for the construction of diverse heterocyclic systems. This functionality can react with a variety of dinucleophiles to form five- and six-membered rings. For instance, in reactions analogous to those of other aryl glyoxal hydrates, it can be expected to react with 1,2-diamines to yield quinoxalines, with 1,2-amino phenols to produce phenazines, and with guanidines to form substituted imidazoles.

The general scheme for these reactions involves the initial condensation of the nucleophiles with the carbonyl groups of the glyoxal hydrate (B1144303), followed by an intramolecular cyclization and dehydration to afford the aromatic heterocyclic ring. The naphthalene (B1677914) moiety remains as a substituent on the newly formed ring, thereby providing a route to naphthalenyl-substituted heterocycles.

| Reactant | Heterocyclic Product | Reaction Type |

| 1,2-Diaminobenzene | 2-(Naphthalen-2-yl)quinoxaline | Condensation/Cyclization |

| o-Phenylenediamine | 2-(Naphthalen-2-yl)quinoxaline | Condensation/Cyclization |

| Guanidine | 2-Amino-4-(naphthalen-2-yl)imidazole | Condensation/Cyclization |

Construction of Polycyclic Aromatic Hydrocarbons

While direct methods for the conversion of this compound into larger polycyclic aromatic hydrocarbons (PAHs) are not extensively documented, its structure suggests several plausible synthetic routes. The carbonyl group can serve as a handle for various classical named reactions that forge new aromatic rings.

One potential strategy is the Doebner-von Miller reaction, which involves the reaction of an α,β-unsaturated carbonyl compound with an aniline (B41778) derivative to form a quinoline. The α,β-unsaturated ketone could be generated in situ from the dihydroxyethanone precursor. Alternatively, Friedel-Crafts type reactions, where the carbonyl group is first reduced to a methylene (B1212753) group, could be employed to achieve intramolecular cyclization onto the naphthalene ring system or intermolecular reaction with another aromatic substrate, leading to the formation of extended polycyclic systems.

Role in Asymmetric Synthesis as a Chiral Auxiliary or Ligand Precursor

The application of this compound as a chiral auxiliary in asymmetric synthesis is not a well-established area of research. Chiral auxiliaries are typically molecules that possess a rigid chiral structure and can be easily attached to and removed from a substrate to direct the stereochemical outcome of a reaction. The inherent flexibility of the dihydroxy ketone moiety and the lack of a stereocenter in the parent molecule limit its direct use as a chiral auxiliary.

However, the diol functionality presents an opportunity for the synthesis of chiral ligands. The two hydroxyl groups can be derivatized with chiral entities or can coordinate to metal centers, potentially forming a chiral environment for asymmetric catalysis. For this to be effective, the diol would likely need to be resolved into its enantiomers or used in its racemic form to generate diastereomeric metal complexes that could be separated. Further research would be required to explore the potential of this compound in the development of novel chiral ligands.

Applications in Material Science: Precursors for Advanced Organic Materials

The naphthalene unit within this compound makes it an interesting candidate as a precursor for advanced organic materials. Naphthalene derivatives are known to be components of various functional materials, including fluorescent dyes and organic semiconductors.

The compound could be chemically modified to generate materials with specific photophysical or electronic properties. For example, condensation reactions with aromatic amines could lead to the formation of extended π-conjugated systems with potential applications in organic light-emitting diodes (OLEDs). Furthermore, the diol functionality could be exploited for the synthesis of polyesters or polyethers incorporating the naphthalene moiety into the polymer backbone, potentially leading to materials with high thermal stability and specific optical properties. The synthesis of azo dyes by coupling the diazonium salt of an aromatic amine to the activated naphthalene ring system, following modification of the dihydroxyethanone side chain, is another plausible route to functional dyes.

| Potential Material Class | Synthetic Strategy | Key Functional Group Utilized |

| Fluorescent Dyes | Condensation with aromatic amines | Diol and Ketone |

| Polymers | Polycondensation with dicarboxylic acids or diols | Diol |

| Azo Dyes | Azo coupling after modification | Naphthalene ring |

Development of Novel Synthetic Methodologies Utilizing this compound Reactivity

The unique chemical architecture of this compound offers opportunities for the development of novel synthetic methodologies. The proximate diol and ketone groups can exhibit unique reactivity that is not present in simpler monofunctional compounds.

Research could be directed towards exploring tandem reactions where both the diol and ketone functionalities participate in a single synthetic operation. For instance, a metal-catalyzed reaction could be envisioned where the diol coordinates to the metal center, which then facilitates a transformation at the ketone position. The development of new protecting group strategies for the vicinal diol in the presence of the ketone, or vice versa, could also open up new avenues for its selective functionalization. The bulky naphthalene substituent may also influence the regioselectivity and stereoselectivity of reactions at the dihydroxyethanone moiety, a feature that could be exploited in the design of new synthetic methods.

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step. Aryl glyoxal hydrates are known to be excellent substrates for a variety of MCRs, and by extension, this compound is expected to be a valuable component in such transformations.

In a typical MCR, the dihydroxyethanone would act as the carbonyl component. For example, in a three-component reaction with an amine and a C-H acid, it could lead to the formation of highly substituted heterocyclic or carbocyclic structures. The ability to introduce the naphthalenyl group into a complex molecular architecture in a single, atom-economical step is a significant advantage of using this compound in MCRs. The products of such reactions could be of interest in medicinal chemistry and materials science due to the combination of the polyaromatic naphthalene unit and the newly formed complex scaffold.

| Multicomponent Reaction | Other Components | Potential Product Class |

| Ugi-type reaction | Amine, Isocyanide, Carboxylic Acid | Complex acyclic or heterocyclic amides |

| Hantzsch-type reaction | β-ketoester, Ammonia | Dihydropyridines |

| Biginelli-type reaction | Urea, β-dicarbonyl compound | Dihydropyrimidinones |

Biological Activities and Molecular Mechanisms of 2,2 Dihydroxy 1 Naphthalen 2 Yl Ethanone and Its Analogs: an in Vitro Perspective

General Overview of Bioactivity Screening Methodologies (In Vitro)

In vitro bioactivity screening is a foundational step in drug discovery and toxicology, allowing for the rapid assessment of a large number of compounds. mdpi.com These methods utilize biological systems, such as enzymes, cells, or cellular components, in a controlled laboratory setting, outside of a living organism. jmpas.com The primary goal is to identify compounds that exhibit a desired biological effect, which can range from the inhibition of a specific enzyme to the induction of cell death in cancer cells. semanticscholar.org

Common in vitro screening methods include:

Cell-based assays: These assays use living cells to assess the effect of a compound on cellular processes like proliferation, viability, and cytotoxicity. semanticscholar.org Techniques such as the MTT assay are frequently employed to determine the concentration of a compound that inhibits cell growth by 50% (IC50). nih.gov

Biochemical assays: These focus on the interaction of a compound with a specific biological molecule, such as an enzyme or receptor. numberanalytics.com They are crucial for elucidating the mechanism of action of a bioactive compound.

High-Throughput Screening (HTS): This automated approach allows for the testing of thousands of compounds in a short period. mdpi.com HTS is often used in the initial stages of drug discovery to identify "hits" from large chemical libraries.

These screening methodologies provide valuable preliminary data on the potential bioactivity of compounds like the analogs of 2,2-Dihydroxy-1-(naphthalen-2-yl)ethanone, guiding further, more detailed investigations. nih.gov

Enzyme Inhibition Studies (e.g., Kinases, Proteases)

Enzymes are critical regulators of biological processes, and their inhibition is a key mechanism for many therapeutic agents. numberanalytics.comnumberanalytics.com Naphthalene (B1677914) derivatives have been investigated for their potential to inhibit various enzymes, particularly those involved in cancer progression like kinases.

In Vitro Assay Design and Kinetics

The design of an in vitro enzyme inhibition assay is crucial for obtaining reliable and meaningful data. numberanalytics.com Key considerations include the selection of an appropriate substrate, optimization of assay conditions (pH, temperature), and determination of the enzyme concentration. numberanalytics.comnumberanalytics.com

The kinetics of enzyme inhibition are typically studied to understand how a compound interacts with an enzyme. The primary models of reversible inhibition are:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This can be overcome by increasing the substrate concentration. numberanalytics.com

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), changing the enzyme's conformation and reducing its activity. This is not affected by substrate concentration. numberanalytics.com

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. nih.gov

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. newton.ac.uk

Kinetic parameters such as the Michaelis constant (Km), maximum velocity (Vmax), and the inhibition constant (Ki) are determined through graphical analysis of experimental data, often using methods like the Lineweaver-Burk plot. embrapa.br For instance, in the study of VEGFR-2 inhibition by naphthalene-chalcone hybrids, a kinase assay kit was used to determine the IC50 value of the most potent compound. nih.gov

Structure-Activity Relationship (SAR) Studies for Enzyme Interaction

Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and selectivity of enzyme inhibitors. By systematically modifying the chemical structure of a lead compound and evaluating the biological activity of the resulting analogs, researchers can identify key structural features required for interaction with the target enzyme. ekb.eg

For naphthalene derivatives, SAR studies have revealed important insights. For example, in a series of anilino-1,4-naphthoquinones designed as EGFR inhibitors, the nature and position of substituents on both the aniline (B41778) and naphthoquinone rings significantly influenced their inhibitory potency. acs.org Similarly, for 1,3,4-oxadiazole-naphthalene hybrids targeting VEGFR-2, the methoxy (B1213986) group on the naphthalene moiety was identified as a key feature for hydrogen bonding interactions in the hinge region of the enzyme. nih.gov

A study on naphthoquinone-furan-2-cyanoacryloyl hybrids showed that the presence of the 2-cyanoacryloylamide moiety was crucial for potent inhibitory activity against cancer cell lines. mdpi.com The conversion of this group to a carboxamide led to a significant decrease in activity. mdpi.com

Interactive Data Table: SAR of Naphthoquinone-furan-2-cyanoacryloyl Hybrids Against HeLa Cells

| Compound | Structure Modification | Inhibition Rate (%) at 20 µM | IC50 (µM) |

| 4c | Naphthalene derivative | 24.23 | > 20 |

| 5c | Naphthoquinone derivative | 75.78 | 3.10 ± 0.02 |

| 8a | Carboxamide derivative | < 10 | > 20 |

| 9a | Carboxamide derivative | < 10 | > 20 |

Data sourced from a study on naphthoquinone-furan-2-cyanoacryloyl hybrids. mdpi.com

Receptor Binding Assays (In Vitro)

Receptor binding assays are fundamental in pharmacology for studying the interaction between a ligand (such as a drug candidate) and its target receptor. creative-bioarray.com These assays are used to determine the affinity of a compound for a receptor, which is a key indicator of its potential potency. researchgate.net